molecular formula C12H11N5O2 B10869193 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B10869193
M. Wt: 257.25 g/mol
InChI Key: KYUYYZBYQKEQPH-UHFFFAOYSA-N
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Description

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound that features an imidazole ring, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multi-step organic reactions One common method starts with the nitration of benzonitrile to introduce the nitro groupThe final step involves the attachment of the ethylamino group to the imidazole ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and benzonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethylamino]-5-nitrobenzonitrile

InChI

InChI=1S/C12H11N5O2/c13-6-9-5-11(17(18)19)1-2-12(9)15-4-3-10-7-14-8-16-10/h1-2,5,7-8,15H,3-4H2,(H,14,16)

InChI Key

KYUYYZBYQKEQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCC2=CN=CN2

Origin of Product

United States

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